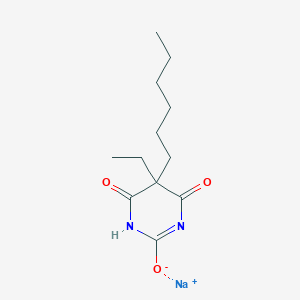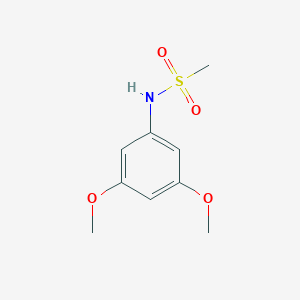![molecular formula C17H19NO5S B229787 4-{[(4-Tert-butylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B229787.png)
4-{[(4-Tert-butylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(4-Tert-butylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid, also known as TBSA, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a derivative of salicylic acid and is often used as a tool compound to study the activity of enzymes that are involved in the metabolism of salicylic acid.
Wirkmechanismus
4-{[(4-Tert-butylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid acts as a competitive inhibitor of COXs, binding to the active site of the enzyme and preventing the conversion of arachidonic acid into prostaglandins. This mechanism of action has been well-studied and is the basis for the use of 4-{[(4-Tert-butylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid as a tool compound in the study of COX activity.
Biochemical and Physiological Effects:
4-{[(4-Tert-butylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid has been shown to have a number of biochemical and physiological effects, including the inhibition of COX activity and the subsequent reduction in the production of prostaglandins. This can lead to anti-inflammatory and analgesic effects, which have been studied in a number of different contexts.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-{[(4-Tert-butylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid in lab experiments is its well-established mechanism of action, which allows for precise control over the inhibition of COX activity. However, one limitation of using 4-{[(4-Tert-butylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid is its relatively low potency compared to other COX inhibitors, which may require higher concentrations to achieve the desired effects.
Zukünftige Richtungen
There are a number of potential future directions for the study of 4-{[(4-Tert-butylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid and its applications in scientific research. One area of interest is the development of more potent 4-{[(4-Tert-butylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid derivatives that could be used in lower concentrations. Another area of interest is the study of the effects of 4-{[(4-Tert-butylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid on other enzymes and pathways, which could lead to the development of new therapeutic targets. Additionally, the use of 4-{[(4-Tert-butylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid in combination with other compounds could be explored for synergistic effects.
Synthesemethoden
4-{[(4-Tert-butylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid can be synthesized through a multi-step process that involves the reaction of 4-tert-butylphenylsulfonyl chloride with 2-hydroxybenzoic acid in the presence of a base. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-{[(4-Tert-butylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid has been used in a variety of scientific research applications, including the study of the enzymatic activity of cyclooxygenases (COXs), which are enzymes involved in the biosynthesis of prostaglandins. 4-{[(4-Tert-butylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid has also been used to study the activity of other enzymes, such as lipoxygenases and peroxidases.
Eigenschaften
Molekularformel |
C17H19NO5S |
|---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
4-[(4-tert-butylphenyl)sulfonylamino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C17H19NO5S/c1-17(2,3)11-4-7-13(8-5-11)24(22,23)18-12-6-9-14(16(20)21)15(19)10-12/h4-10,18-19H,1-3H3,(H,20,21) |
InChI-Schlüssel |
SHXVGWWZXXDPJK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-Furanyl(oxo)methyl]-2-benzo[cd]indolone](/img/structure/B229707.png)
![1-(2-thienylcarbonyl)benzo[cd]indol-2(1H)-one](/img/structure/B229708.png)
![2-[Methyl(1-naphthylsulfonyl)amino]benzoic acid](/img/structure/B229710.png)

![4-[(1-Naphthylsulfonyl)amino]butanoic acid](/img/structure/B229713.png)
amino]benzoic acid](/img/structure/B229717.png)
![2-{Methyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B229719.png)


![Methyl 2-methyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B229725.png)

![2-Methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]aniline](/img/structure/B229729.png)

![N-[(2,5-dibromophenyl)sulfonyl]phenylalanine](/img/structure/B229736.png)